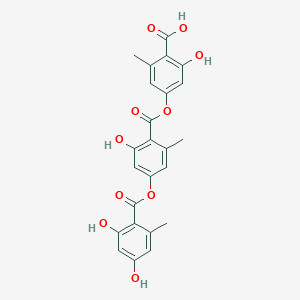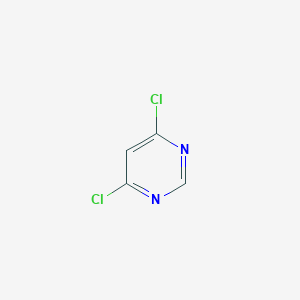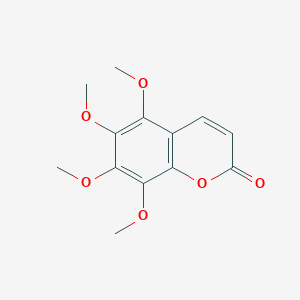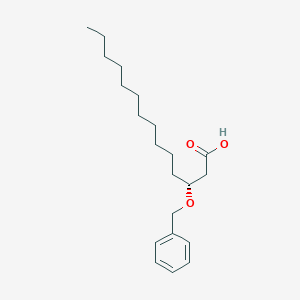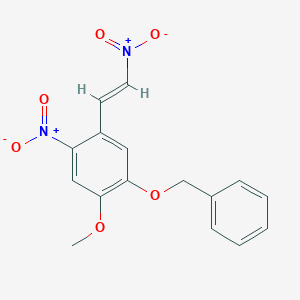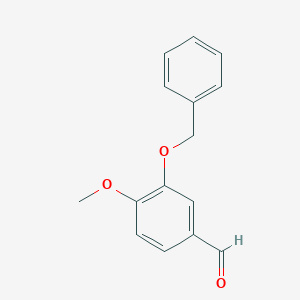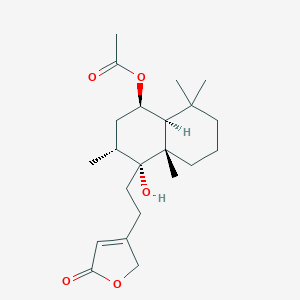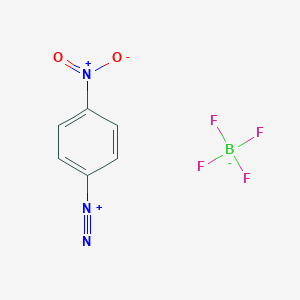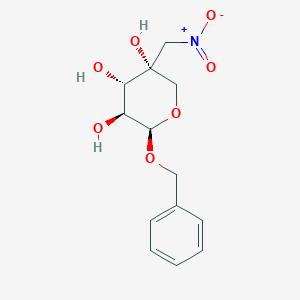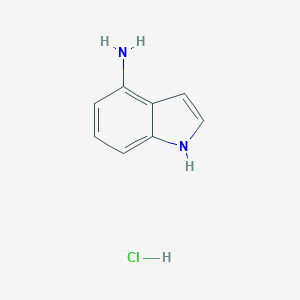![molecular formula C11H12O4 B016858 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one CAS No. 21618-92-8](/img/structure/B16858.png)
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules like “5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one” typically involves multiple steps, starting from simpler precursors. For example, the synthesis of 1,2-oxazines and related compounds can be achieved through the dehydration of dihydro-oxazines obtained from the cyclization of acyl-nitroso compounds. These methods highlight the intricate strategies employed to construct molecules with specific structural features, which could be analogous to synthesizing “5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one” (Sainsbury, 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to “5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one” often involves complex arrangements of rings and functional groups. These structures are typically characterized using techniques such as NMR and mass spectrometry. The presence of dihydroxyphenyl groups suggests potential for bioactivity, as these structural motifs are common in natural products with diverse biological functions.
Chemical Reactions and Properties
Compounds with structures similar to “5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one” participate in a variety of chemical reactions. These reactions can be used to modify the compound's structure or introduce new functional groups, expanding its chemical diversity and potential applications. For instance, oxazine derivatives are known for their wide spectrum of biodynamic activities and can serve as potent therapeutic agents (Chovatiya et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis of 2-Oxazolidinones : Reacting 5-methylene-1,3-dioxolan-2-ones with amines, including o-phenylenediamine, can lead to the formation of 4-hydroxy-2-oxazolidinones and new heterocyclic systems (Chernysheva, Bogolyubov, & Semenov, 1999) and (Chernysheva, Bogolyubov, & Semenov, 2013).
Antioxidant and Cytotoxic Properties : The compound 1,3-oxathiolan-5-one, a derivative, demonstrates unique reactivity that leads to compounds with potential antioxidant and cytotoxicity properties against hepatocellular carcinoma cells (Hamama, Ibrahim, Ghaith, & Zoorob, 2017).
Antibacterial, Antifungal, and Antioxidant Activities : Novel derivatives like 3-(1-phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-ones have shown broad-spectrum antibacterial, antifungal, and antioxidant activities (Gondru et al., 2015).
Selective Esterifications : This compound, particularly its derivative Oxyma, is effective in performing selective esterifications of primary alcohols with various carboxylic acids in a water-containing solvent, making it useful for a variety of applications (Wang et al., 2012).
Synthesis of Functionalized Oxazoles : It serves as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles through nucleophilic ring-opening and 5-endo cyclization in the presence of silver carbonate (Misra & Ila, 2010).
Intramolecular Oxa-Pictet–Spengler Cyclization : Studies have shown that the TiCl4-promoted oxa-Pictet–Spengler cyclization of 5-aryl-1,3-dioxolanes to 4-hydroxy-isochromans is influenced by the length and nature of side chains bound to the starting material (Bianchi, Rúa, & Kaufman, 2004).
Conformational Studies : The compound exhibits unique conformations in both solid and liquid states, as demonstrated in studies of its various derivatives (Shalaby et al., 1995) and (Kandri Rodi et al., 2013).
Intramolecular Cyclization of Epoxy Alcohols : The compound has been studied for its role in intramolecular cyclization of 3,4-epoxy alcohols, leading to the formation of oxetanes and oxolane dimers (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977) and (Murai, Ono, & Masamune, 1976).
Potential Antibacterial Activity : Oxadiazinanones synthesized in a study exhibited promising antibacterial activity, with one compound showing inhibition comparable to standard antibiotic drugs (Parveen et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXWTPQHVLMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944218 | |
| Record name | 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one | |
CAS RN |
21618-92-8 | |
| Record name | delta-(3,4-Dihydroxyphenyl)-gamma-valerolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
